molecular formula C21H23N5O4S B2402766 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-56-2

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2402766
CAS No.: 1021104-56-2
M. Wt: 441.51
InChI Key: RHLFZMJBBNPFNA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021104-56-2) is a synthetically versatile pyridazine-based compound with a molecular weight of 441.5 g/mol. It features a 3,4-dimethoxyphenyl substituent and a piperazine moiety linked to a pyridin-3-ylsulfonyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research . This compound is investigated for a range of pharmacological activities, with computational studies suggesting strong binding affinity to kinase enzymes, positioning it as a promising candidate for kinase inhibition research . Its diverse biological profile also includes potential anti-inflammatory and antimicrobial effects, supporting its use as a key intermediate in developing novel therapeutic agents . The synthesis involves a multi-step process, beginning with the construction of the pyridazine core via cyclocondensation of glyoxylic acid with 3,4-dimethoxyacetophenone, followed by chlorination with POCl₃ . The final product is formed through sulfonylation of the piperazine intermediate using pyridine-3-sulfonyl chloride . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-29-19-7-5-16(14-20(19)30-2)18-6-8-21(24-23-18)25-10-12-26(13-11-25)31(27,28)17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFZMJBBNPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridazine Core: 3-Chloro-6-(3,4-Dimethoxyphenyl)pyridazine

The pyridazine core is constructed via cyclocondensation and functionalization. A validated approach involves reacting glyoxylic acid monohydrate with 3,4-dimethoxyacetophenone (2b ) in acetic acid under reflux to form 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b ) (93% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 100°C yields 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b ) (94% yield).

Key Reaction Conditions :

  • Cyclocondensation : Glyoxylic acid, acetic acid, reflux for 10 hours.
  • Chlorination : POCl₃, 100°C for 2 hours.

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.32 (d, J = 9.0 Hz, 1H), 7.94 (d, J = 9.0 Hz, 1H), 7.75–7.71 (m, 2H), 7.12 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H), 3.84 (s, 3H).
  • 13C NMR : δ 158.30, 155.03, 151.40, 149.57, 129.52, 127.48, 120.57, 112.33, 110.20.

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride, the sulfonylation reagent, is synthesized by reacting pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene. This method avoids hazardous phosphorus oxychloride (POCl₃) distillation and minimizes byproduct formation.

Procedure :

  • Pyridine-3-sulfonic acid and PCl₅ are refluxed in chlorobenzene for 4–6 hours.
  • The mixture is quenched with ice, neutralized with sodium carbonate, and extracted with dichloromethane.

Advantages :

  • Solvent Choice : Chlorobenzene improves yield (85–90%) and purity compared to toluene.
  • Safety : Eliminates POCl₃ handling risks.

Sulfonylation of Piperazine

The piperazine intermediate undergoes sulfonylation with pyridine-3-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., triethylamine or diisopropylethylamine) to scavenge HCl.

Typical Protocol :

  • Reagents : Piperazine-pyridazine derivative (1 equiv), pyridine-3-sulfonyl chloride (1.1 equiv), DCM, 0°C to room temperature, 2–4 hours.
  • Workup : Aqueous extraction, drying (MgSO₄), and silica gel chromatography.

Yield : 70–85% after purification.

Alternative Routes: Radical Cyclization

A formal [4 + 2] cyclization between vinylogous enaminonitriles and sulfonyl hydrazides offers an alternative route to sulfonylated pyridazines. While this method produces 5’-sulfonyl-4’-arylpyridazines, adapting it to introduce a piperazine-sulfonyl group would require modifying the hydrazide component.

Mechanistic Insight :

  • Radical Pathway : Sulfonyl hydrazides generate sulfonyl radicals, which undergo 6-endo-trig cyclization.
  • Limitations : Current substrates lack piperazine compatibility, necessitating further research.

Analytical Characterization

Intermediate Validation :

  • 3-Chloropyridazine ( 4b) : IR shows C–Cl stretch at 760 cm⁻¹; elemental analysis confirms Cl content (14.14% calculated vs. 14.09% found).
  • Piperazine Intermediate : LC-MS (ESI+) displays [M+H]⁺ at m/z 357.2.
  • Final Product : 1H NMR (DMSO-d6) reveals piperazine protons (δ 2.85–3.10), pyridazine aromatic protons (δ 8.20–8.45), and pyridinyl protons (δ 8.60–8.90).

Challenges and Optimization

Key Issues :

  • Regioselectivity : Ensuring substitution at pyridazine position 6 requires electron-deficient aromatic systems.
  • Sulfonylation Efficiency : Steric hindrance from the pyridinyl group may reduce yields; using excess sulfonyl chloride mitigates this.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves polar byproducts.

Scale-Up Considerations :

  • Gram-scale synthesis of pyridine-3-sulfonyl chloride is feasible using chlorobenzene.
  • Continuous flow systems could enhance safety during POCl₃ reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated compounds, sulfonyl chlorides, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares its pyridazine core with other derivatives, such as 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (). Both compounds feature a piperazine substituent at the pyridazine’s 6-position. However, key distinctions include:

  • Position 3 substituent : The target compound has a 3,4-dimethoxyphenyl group, whereas the compared derivative in has a chlorine atom.
  • Piperazine modification: The target compound’s piperazine is sulfonamide-linked to pyridin-3-yl, while the compared compound has a 3-(4-chlorophenoxy)propyl chain.

Physicochemical Properties

  • Compound: The chlorophenoxypropyl chain introduces hydrophobicity, favoring tissue distribution but risking off-target effects.

Research Findings and Gaps

  • Computational studies suggest the pyridin-3-ylsulfonyl group may confer stronger binding to kinases (e.g., via sulfonamide interactions with ATP-binding pockets) compared to alkyl-linked substituents.
  • Key Gap: No in vivo or clinical data are available for the target compound, limiting conclusions about efficacy or toxicity relative to analogues.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine, identified by its CAS number 1021104-56-2, is a pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular structure, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S, with a molecular weight of 441.5 g/mol. Its structure features a pyridazine core substituted with a dimethoxyphenyl group and a piperazine moiety linked to a pyridine sulfonyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Monoamine Oxidase Inhibition

Research indicates that related pyridazinone derivatives exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, compounds similar to the target compound have shown IC50 values of 1.57 µM for MAO-A and higher selectivity indices for MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments using healthy fibroblast cell lines (L929) reveal varying degrees of toxicity among related compounds. For example, one derivative demonstrated an IC50 value of 120.6 µM, indicating lower cytotoxicity compared to others that caused significant cell death at lower concentrations . This suggests that the target compound may possess a favorable safety profile.

3. Antiproliferative Effects

Preliminary studies on antiproliferative activity show that certain pyridazine derivatives can inhibit cancer cell proliferation effectively. The presence of electron-donating groups like methoxy phenyl has been linked to enhanced activity against various cancer cell lines .

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
Related PyridazinonesMAO-B Inhibition1.57 µMHigh selectivity for MAO-B
T6 (a pyridazinone)Cytotoxicity (L929)120.6 µMLower toxicity than T3
Thiazole-Pyridazine DerivativesAntiproliferativeVaries by structureEffective against multiple cancer lines

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in the body. For instance, the inhibition of MAO-B is associated with increased levels of neurotransmitters such as dopamine, which may alleviate symptoms in neurodegenerative diseases .

Q & A

How can researchers optimize the synthesis of 3-(3,4-dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine to improve yield and purity?

Methodological Answer:
Synthesis optimization requires multi-step reaction planning, including:

  • Stepwise Functionalization : First, coupling the pyridazine core with the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution, followed by introducing the sulfonylpiperazine moiety through SN2 reactions .
  • Condition Control : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for sulfonylation reactions, and monitor pH to avoid premature hydrolysis .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane and recrystallization in ethanol to isolate high-purity intermediates .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to piperazine) and use catalysts like DMAP for sulfonylation .

What advanced techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyridazine ring and verify sulfonylpiperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C21_{21}H22_{22}N4_4O4_4S: 427.1415) .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates, particularly around the piperazine sulfonyl group .

How can researchers identify and validate biological targets for this compound in drug discovery?

Methodological Answer:

  • In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases, leveraging the compound’s sulfonyl and pyridazine motifs .
  • In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., kinase activity via ADP-Glo™) .
  • Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects in cell lines .

What computational and experimental frameworks integrate to predict reactivity and optimize synthesis routes?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfonylation and predict regioselectivity .
  • Reaction Path Search : Implement the AFIR method to explore viable pathways and identify energy barriers, as demonstrated in ICReDD’s workflow .
  • High-Throughput Experimentation : Validate computational predictions via automated microreactor arrays testing 10–50 conditions (e.g., solvent, catalyst) in parallel .

How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC50_{50} values for kinase inhibition) and apply statistical tools (e.g., random-effects models) to identify outliers .
  • Experimental Replication : Standardize assay protocols (e.g., cell viability via MTT under 5% CO2_2) to minimize variability .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

What strategies guide the exploration of structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted pyridazines (e.g., 5-Cl or 5-NO2_2) and compare potency in dose-response assays .
  • Substituent Scanning : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-difluorophenyl) to assess hydrophobicity impacts .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction features (e.g., hydrogen-bond acceptors from sulfonyl groups) .

What methodologies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol .
  • Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (e.g., 150 nm size, PDI <0.1) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance intestinal absorption .

How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor sulfonylation progress via in situ IR spectroscopy to track carbonyl (C=O) and sulfonate (S=O) peaks .
  • Isotope Labeling : Use 18O^{18}O-labeled sulfonyl chlorides to confirm nucleophilic attack mechanisms via mass spectrometry .
  • Computational Modeling : Compare DFT-calculated activation energies for alternative pathways (e.g., direct vs. base-assisted sulfonylation) .

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